(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
The compound is a chlorinated derivative of tetrahydroisoquinoline, a type of organic compound known as an alkaloid. Alkaloids often have biological activity and are found in many different plants and animals .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
Tetrahydroisoquinolines have a bicyclic structure with a nitrogen atom in one of the rings. The “3S” indicates the stereochemistry of the molecule at the 3rd carbon, and “7-chloro” indicates a chlorine atom attached to the 7th carbon .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Hydrochloric acid salts, like this compound, are typically solid and soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroisoquinoline", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium carbonate", "chlorine gas", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Ethylation of 2,3-dihydroisoquinoline with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate", "Step 2: Hydrolysis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 3: Diazotization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Reduction of the diazonium salt with sodium sulfite and copper sulfate to form 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 5: Chlorination of 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with chlorine gas to form (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 6: Reduction of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium borohydride in the presence of acetic acid to form (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride", "Step 7: Purification of the product by recrystallization from water" ] } | |
CAS RN |
2613299-26-4 |
Product Name |
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride |
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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